REACTION_CXSMILES
|
[O:1]=[C:2]1[C:10]2[CH:9]=[C:8]3C=CC=C[C:7]3=[CH:6][C:5]=2[C:4](=[O:15])[N:3]1[CH:16]([C:21]1[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[C:23]([O:29][CH:30]2[CH2:34][CH2:33][CH2:32][CH2:31]2)[CH:22]=1)[CH2:17][C:18]([NH2:20])=[O:19].O=C1C2C=C3C=CC=CC3=CC=2C(=O)N1C(C1C=CC(OC2CCCC2)=C(OCC)C=1)CC(N)=O.O=C1C2C=C3C=CC=CC3=CC=2C(=O)N1C(C1C=CC(OC2CCCCC2)=C(OCC)C=1)CC(N)=O.O=C1C2C=C3C=CC=CC3=CC=2C(=O)N1C(C1C=CC(OC2CCCCC2)=C(OC)C=1)CC(N)=O.C(N)(=O)CC.O=C1C2C=C3C=CC=CC3=CC=2C(=O)N1C(C1C=CC(OCC)=C(OC2CCCC2)C=1)CC(N)=O.COC1C=C(CCC(N)=O)C=CC=1OC1CCCCC1.C1(OC2C=C(CCC(N)=O)C=CC=2OCC)CCCC1>>[C:2]1(=[O:1])[N:3]([CH:16]([C:21]2[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[C:23]([O:29][CH:30]3[CH2:34][CH2:33][CH2:32][CH2:31]3)[CH:22]=2)[CH2:17][C:18]([NH2:20])=[O:19])[C:4](=[O:15])[C:5]2=[CH:6][CH:7]=[CH:8][CH:9]=[C:10]12
|
Name
|
3-(1,3-dioxobenzo[f]isoindolin-2-yl)-3-(3-cyclopentyloxy-4-methoxyphenyl)propionamide
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C=2C=C3C(=CC12)C=CC=C3)=O)C(CC(=O)N)C3=CC(=C(C=C3)OC)OC3CCCC3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)N
|
Name
|
3-(1,3-dioxo-4-azaindolin-2-yl)-3-(3-ethoxy-4-cyclopentyloxyphenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(1,3-dioxo-4-azaindolin-2-yl)-3-(3-ethoxy-4-cyclohexyl-oxyphenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(3-methoxy-4-cyclohexyloxyphenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC1CCCCC1)CCC(=O)N
|
Name
|
3-(1,3-dioxo-4-azaindolin-2-yl)-3-(3-cyclopentyloxy-4-methoxyphenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)N
|
Name
|
3-(1,3-dioxo-4-azaindolin-2-yl)-3-(3-cyclopentyloxy-4-ethoxyphenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)N
|
Name
|
3-(1,3-dioxo-5-azaindolin-2-yl)-3-(3-ethoxy-4-cyclopentyloxyphenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(1,3-dioxo-5-azaindolin-2-yl)-3-(3-ethoxy-4-cyclohexyloxyphenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(1,3-dioxo-4-azaindolin-2-yl)-3-(3-cyclopentyloxy-4-methoxyphenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(1,3-dioxo-5-azaindolin-2-yl)-3-(3-methoxy-4-cyclohexyloxyphenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(1,3-dioxo-5-azaindolin-2-yl)-3-(3-cyclopentyloxy-4-methoxyphenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)N
|
Name
|
3-(3-cyclopentyloxy-4-ethoxyphenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)OC=1C=C(C=CC1OCC)CCC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)N
|
Name
|
3-(1,3-dioxo-5-azaindolin-2-yl)-3-(3-cyclopentyloxy-4-methoxyphenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-(1,3-dioxobenzo[f]isoindolin-2-yl)-3-(3-ethoxy-4-cyclopentyloxyphenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C=2C=C3C(=CC12)C=CC=C3)=O)C(CC(=O)N)C3=CC(=C(C=C3)OC3CCCC3)OCC
|
Name
|
3-(1,3-dioxobenzo[f]isoindolin-2-yl)-3-(3-ethoxy-4-cyclohexyloxyphenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C=2C=C3C(=CC12)C=CC=C3)=O)C(CC(=O)N)C3=CC(=C(C=C3)OC3CCCCC3)OCC
|
Name
|
3-(1,3-dioxobenzo[f]isoindolin-2-yl)-3-(3-methoxy-4-cyclohexyloxyphenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C=2C=C3C(=CC12)C=CC=C3)=O)C(CC(=O)N)C3=CC(=C(C=C3)OC3CCCCC3)OC
|
Name
|
3-(1,3-dioxobenzo[f]isoindolin-2-yl)-3-(3-cyclopentyloxy-4-methoxyphenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C=2C=C3C(=CC12)C=CC=C3)=O)C(CC(=O)N)C3=CC(=C(C=C3)OC)OC3CCCC3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)N
|
Name
|
3-(1,3-dioxobenzo[f]isoindolin-2-yl)-3-(3-cyclopentyloxy-4-ethoxyphenyl)propionamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1N(C(C=2C=C3C(=CC12)C=CC=C3)=O)C(CC(=O)N)C3=CC(=C(C=C3)OCC)OC3CCCC3
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C1(C=2C(C(N1C(CC(=O)N)C1=CC(=C(C=C1)OC)OC1CCCC1)=O)=CC=CC2)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |